molecular formula C11H9Cl2N3O2 B2970389 2,5-dichloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 1207055-26-2

2,5-dichloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No.: B2970389
CAS No.: 1207055-26-2
M. Wt: 286.11
InChI Key: SANDHJXERLEICB-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide (CAS 1207055-26-2) is a small molecule research compound with a molecular formula of C11H9Cl2N3O2 and a molecular weight of 286.11 . It features a benzamide scaffold substituted with dichloro groups and linked to a 3-methyl-1,2,4-oxadiazole ring, a privileged structure in medicinal and agrochemical research . The 1,2,4-oxadiazole moiety is recognized as a bioisostere for amide and ester groups, contributing to improved metabolic stability and membrane permeability in drug discovery efforts . This specific structural motif is found in compounds investigated for a range of biological activities. Research into analogous 1,2,4-oxadiazole-containing benzamides has demonstrated promising fungicidal activities, particularly against pathogens like Sclerotinia sclerotiorum . Furthermore, 1,3,4-oxadiazole derivatives, a related isomer, are the subject of extensive mechanism-based anticancer research, with studies showing they can inhibit key enzymes and pathways involved in cancer cell proliferation . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the latest findings on the potential applications of this chemical series.

Properties

IUPAC Name

2,5-dichloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O2/c1-6-15-10(18-16-6)5-14-11(17)8-4-7(12)2-3-9(8)13/h2-4H,5H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANDHJXERLEICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including antibacterial and anticancer properties.

Chemical Structure and Properties

The compound features a dichlorobenzamide structure with a 1,2,4-oxadiazole moiety. Its molecular formula is C10_{10}H8_{8}Cl2_{2}N4_{4}O2_{2}, and it has a molecular weight of approximately 273.1 g/mol. The presence of chlorine atoms and the oxadiazole ring are crucial for its bioactivity.

Synthesis

The synthesis of 2,5-dichloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Substitution reactions to introduce the dichloro and methyl groups.

Antibacterial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antibacterial properties. In particular:

  • Mechanism : The antibacterial action is believed to be linked to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
  • Case Studies : In vitro studies have shown that derivatives of oxadiazole exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria. For instance, a study highlighted the effectiveness of similar compounds against methicillin-resistant strains .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2,5-Dichloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamideS. aureus32 µg/mL
2,5-Dichloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamideE. coli64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Lines : Studies have demonstrated cytotoxic effects against various cancer cell lines including A549 (lung cancer) and HepG2 (liver cancer).
  • Mechanism : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. The presence of the oxadiazole moiety enhances interaction with cellular targets involved in tumor growth regulation .
Cell LineIC50 (µM)Effect
A54915Induces apoptosis
HepG220Cell cycle arrest

Structure-Activity Relationship (SAR)

The biological activity of 2,5-dichloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide can be influenced by structural modifications:

  • Chlorine Substituents : The presence of chlorine atoms enhances lipophilicity and biological interaction.
  • Oxadiazole Ring Modifications : Alterations in the oxadiazole structure can lead to improved potency against specific bacterial strains or cancer cell lines .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Features of 2,5-Dichloro-N-((3-Methyl-1,2,4-Oxadiazol-5-yl)methyl)benzamide:
  • Aromatic Core : 2,5-Dichlorobenzamide provides lipophilicity and electron-deficient character.
  • Heterocyclic Substituent: A 3-methyl-1,2,4-oxadiazole group, which is less polarizable than thiadiazoles (due to oxygen vs.
Comparison with Compounds (Thiadiazole Derivatives):

The compounds in (e.g., 6 , 8a–c ) feature thiadiazole or pyridine rings fused with benzamide groups. Key differences include:

  • Substituent Effects : Chlorine atoms in the target compound may enhance metabolic stability compared to phenyl or acetyl groups in analogs like 8a or 8c .
Comparison with Compound (Hydroxyalkyl Substituent):

The compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () includes an N,O-bidentate directing group. In contrast, the oxadiazole in the target compound lacks a hydroxyl group but may coordinate metals via nitrogen lone pairs, offering distinct catalytic applications .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Melting Point (°C) IR C=O Stretch (cm⁻¹) Key Functional Groups
Target Compound Not reported ~1600–1670 (est.) Oxadiazole, Dichloro
6 (Thiadiazole analog) 160 1606 Thiadiazole, Isoxazole
8a (Pyridine analog) 290 1605, 1679 Acetyl, Pyridine
8c (Phenyl ester analog) 210 1611, 1719 Phenyl, Ester
Compound Not reported Not reported Hydroxyalkyl, Methylbenzamide

Notes:

  • The target compound’s estimated IR C=O stretch (~1600–1670 cm⁻¹) aligns with benzamide derivatives but may shift slightly due to oxadiazole-induced electronic effects.
  • Higher melting points in 8a (290°C) and 8c (210°C) suggest increased crystallinity from acetyl/phenyl substituents, whereas the target compound’s dichloro groups may reduce solubility .

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